
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CTQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CTQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, focusing on six unique fields:
Pharmacological Research
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a glucagon-like peptide 1 receptor (GLP-1R) agonist . GLP-1R agonists are crucial in diabetes treatment as they enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glucose control . This compound’s ability to activate GLP-1R suggests its potential as a therapeutic agent for diabetes management.
Nematicidal and Fungicidal Activities
Research has shown that derivatives of this compound exhibit significant nematicidal and fungicidal activities . Specifically, certain derivatives have demonstrated high toxicity against nematodes like Caenorhabditis elegans and effective inhibition of fungal pathogens such as Rhizoctonia solani. These properties make it a promising candidate for developing new agricultural chemicals to protect crops from pests and diseases .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties . Its derivatives have shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .
Cancer Research
In cancer research, 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives have been explored for their cytotoxic effects on cancer cells . These compounds have shown the ability to induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting their potential as anticancer agents. Further studies are needed to fully understand their mechanisms and efficacy in vivo .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects . Some studies suggest that it may help protect neurons from oxidative stress and other forms of damage, which is valuable in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These properties could lead to the development of new treatments aimed at preserving neuronal function and slowing disease progression .
Anti-inflammatory Applications
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Propriétés
IUPAC Name |
8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTXSCLCGVNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)
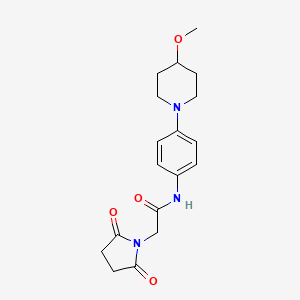

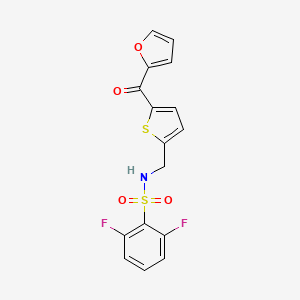
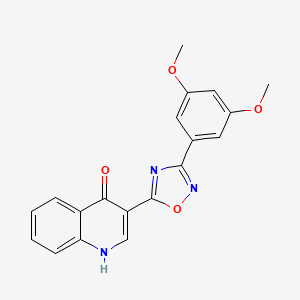
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)
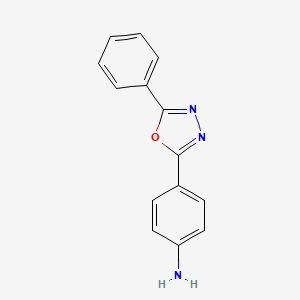
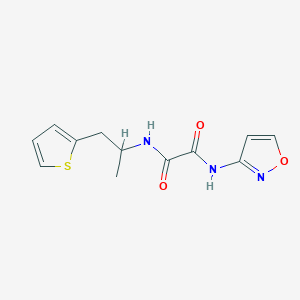
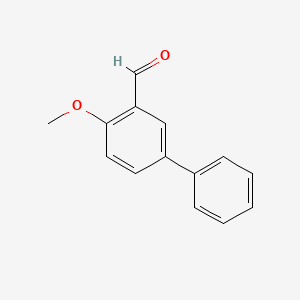
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)
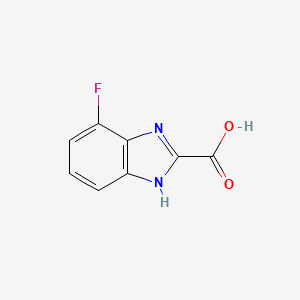
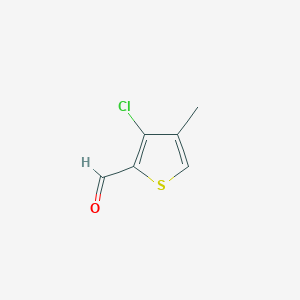
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)